molecular formula C36H30Sn2 B091783 Hexaphenyldistannane CAS No. 1064-10-4

Hexaphenyldistannane

Cat. No. B091783
CAS RN: 1064-10-4
M. Wt: 700.0 g/mol
InChI Key: UAPQJVJCJITJET-UHFFFAOYSA-N
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Description

Hexaphenyldistannane (HPD) is an organotin compound that has been used in various scientific applications due to its unique properties. It is a highly active compound with a wide range of applications in organic synthesis, catalysis, and biochemistry. HPD is a polyhedral organometallic compound composed of six phenyl groups and one tin atom, which is linked to the phenyl rings by three Sn-C bonds. It is an attractive compound due to its high stability, low toxicity, and low cost.

Scientific Research Applications

  • Electrochemical Synthesis of Hexaphenyldistannane : A study by Savall, Lacoste, and Mazerolles (1981) describes an electrochemical technique for the synthesis of this compound. This technique allows for the continuous electropreparation and separation of distannanes, demonstrating the compound's significance in organotin compound synthesis (Savall, Lacoste, & Mazerolles, 1981).

  • Crystal Structure of this compound Solvates : Bauer (2020) reported the crystal structure of the first ether solvate of this compound. This research provides valuable insights into host-guest interactions and the structural properties of this compound solvates (Bauer, 2020).

  • Characterization and Molecular Structure of Pentastanna[1.1.1]Propellane : Sita and Bickerstaff (1989) characterized a compound related to this compound, highlighting the unique Sn-Sn bond length and providing insights into the structural aspects of polystannanes (Sita & Bickerstaff, 1989).

  • Synthesis of Perstanna[1.1.1]Propellanes : In a study by Sita and Kinoshita (1992), the chemical reduction of cyclotristannane led to the synthesis of related stannanes, demonstrating the compound's utility in synthetic chemistry (Sita & Kinoshita, 1992).

  • Novel Alkaline Earth Metal Stannides : Englich, Ruhlandt-Senge, and Uhlig (2000) synthesized novel alkaline earth metal stannides using this compound. This showcases the compound's role in creating new materials with potential applications in organometallic chemistry (Englich, Ruhlandt-Senge, & Uhlig, 2000).

  • NMR Spectra and Isotope Analysis of Hexaethyldistannane : Roznyatovskii, Roznyatovskii, and Ustynyuk (2004) performed an in-depth NMR analysis of hexaethyldistannane, a compound closely related to this compound. Their work contributes to understanding the isotope effects in chemical reactions (Roznyatovskii, Roznyatovskii, & Ustynyuk, 2004).

  • Platinum and Palladium Complexes with Hexamethyldistannane : Tsuji and Obora (2000) studied the interaction of hexamethyldistannane with platinum and palladium, revealing significant structural and fluxional behavior in metal complexes (Tsuji & Obora, 2000).

  • Optical Properties of Para-Hexaphenyl Films : Niko et al. (1999) explored the optical properties of para-hexaphenyl films, particularly for applications in blue light emission devices. This study underlines the potential of hexaphenyl-based materials in optoelectronics (Niko et al., 1999).

Safety and Hazards

Hexaphenyldistannane is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for Hexaphenyldistannane research are not detailed in the search results, it’s worth noting that the field of organic chemistry continues to evolve, with new synthetic processes involving electron transfer being developed . This could potentially open up new avenues for research into compounds like this compound.

properties

InChI

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPQJVJCJITJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1064-10-4
Record name 1,1,1,2,2,2-Hexaphenyldistannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1064-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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